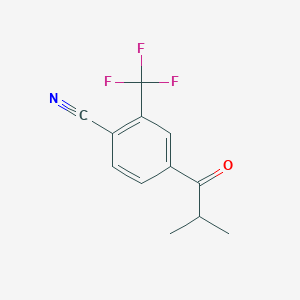
4-Isobutyryl-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C12H10F3NO and a molecular weight of 241.21 g/mol This compound is known for its unique structural features, which include an isobutyryl group and a trifluoromethyl group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile typically involves the introduction of the isobutyryl and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the Friedel-Crafts acylation of 4-(trifluoromethyl)benzonitrile with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-Isobutyryl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
4-Isobutyryl-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .
相似化合物的比较
Similar Compounds
4-Iodo-2-(trifluoromethyl)benzonitrile: This compound has an iodine atom instead of an isobutyryl group, which can affect its reactivity and applications.
4-(Trifluoromethyl)benzonitrile: Lacks the isobutyryl group, making it less complex but still useful as an intermediate in organic synthesis.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Contains an isothiocyanato group, which imparts different chemical properties and reactivity.
Uniqueness
4-Isobutyryl-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the isobutyryl and trifluoromethyl groups. These groups contribute to its distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H10F3NO |
|---|---|
分子量 |
241.21 g/mol |
IUPAC 名称 |
4-(2-methylpropanoyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H10F3NO/c1-7(2)11(17)8-3-4-9(6-16)10(5-8)12(13,14)15/h3-5,7H,1-2H3 |
InChI 键 |
QKRQQBHZHNWKFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


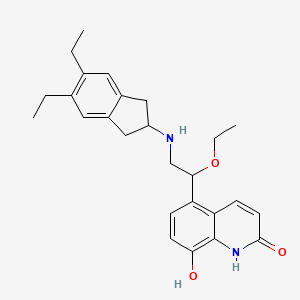
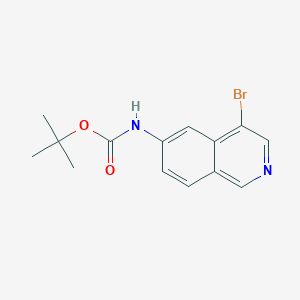
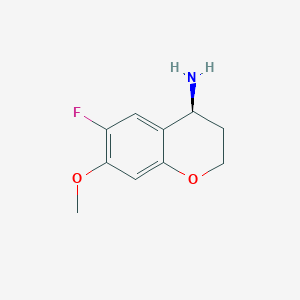
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
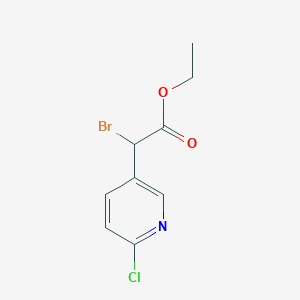
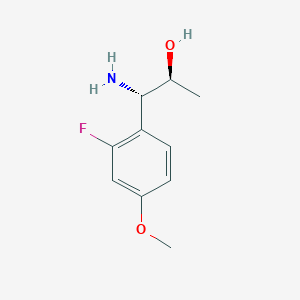
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

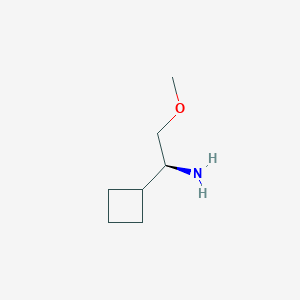
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

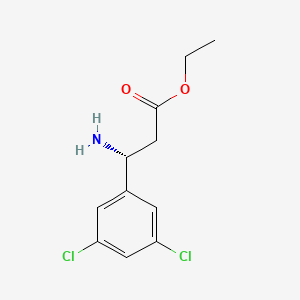
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)
